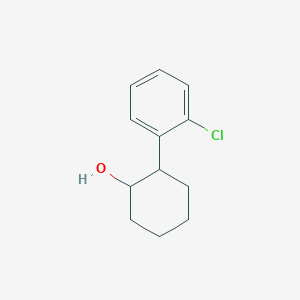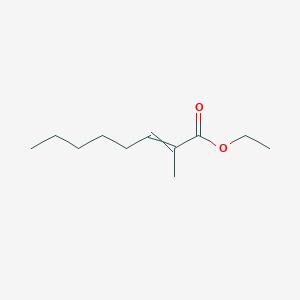
Ethyl 2-methyl-2-octenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-2-octenoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is characterized by its fruity aroma and is used in various applications, including as a flavoring agent and in perfumery.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-octenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-2-octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-methyl-2-octenoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Another method involves the reaction of 2-methyl-2-octenal with ethanol in the presence of a base catalyst
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the following steps:
Raw Material Preparation: Purification of 2-methyl-2-octenoic acid and ethanol.
Reaction: Esterification in a continuous flow reactor with an acid catalyst.
Separation: Separation of the ester from the reaction mixture using distillation.
Purification: Further purification of the ester to remove any impurities.
化学反応の分析
Types of Reactions
Ethyl 2-methyl-2-octenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methyl-2-octenoic acid.
Reduction: 2-methyl-2-octanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-methyl-2-octenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
作用機序
The mechanism of action of ethyl 2-methyl-2-octenoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with lipid membranes and proteins.
類似化合物との比較
Ethyl 2-methyl-2-octenoate can be compared with other similar esters such as ethyl 2-octenoate and ethyl 2-methylbutanoate. These compounds share similar structural features but differ in their specific functional groups and chain lengths, leading to variations in their physical and chemical properties.
Similar Compounds
Ethyl 2-octenoate: Similar structure but lacks the methyl group at the second position.
Ethyl 2-methylbutanoate: Shorter carbon chain and different functional group positioning.
This compound stands out due to its unique combination of a long carbon chain and a methyl group, which contributes to its distinct aroma and chemical reactivity.
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
ethyl 2-methyloct-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3 |
InChIキー |
SWPHJOSYKWMQGV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=C(C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


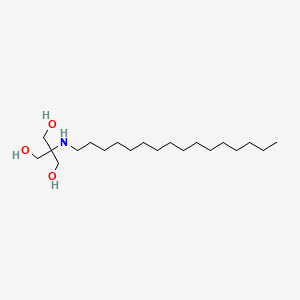
![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)

![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
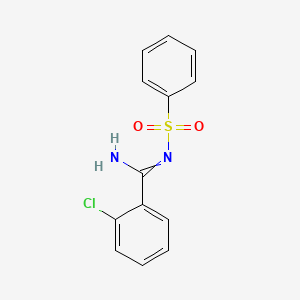
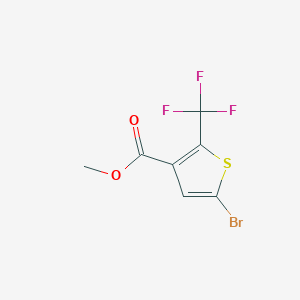
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
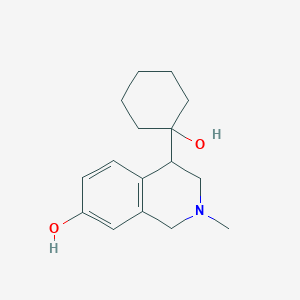
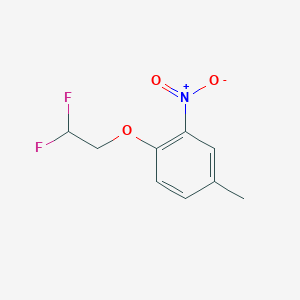
![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)

![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
